molecular formula C18H18 B1611633 Bis(4-ethylphenyl)acetylene CAS No. 79135-69-6

Bis(4-ethylphenyl)acetylene

Cat. No. B1611633
CAS RN: 79135-69-6
M. Wt: 234.3 g/mol
InChI Key: MMGWBBCAKHJUPL-UHFFFAOYSA-N
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Description

“Bis(4-ethylphenyl)acetylene” is a chemical compound with the molecular formula C18H181. Its molecular weight is 234.3 g/mol1. It is also known by other names such as “1-ethyl-4-[2-(4-ethylphenyl)ethynyl]benzene”, “1,2-bis(4-ethylphenyl)ethyne”, and "Benzene,1,1’-(1,2-ethynediyl)bis[4-ethyl-]"1.



Synthesis Analysis

The synthesis of “Bis(4-ethylphenyl)acetylene” is not explicitly mentioned in the search results. However, acetylene compounds are generally synthesized through various reactions involving the acetylene molecule to carry out vinylation processes, cross-coupling reactions, synthesis of substituted alkynes, and preparation of heterocycles2.



Molecular Structure Analysis

The molecular structure of “Bis(4-ethylphenyl)acetylene” can be represented by the InChI string “InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4H2,1-2H3” and the Canonical SMILES string "CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC"1.



Chemical Reactions Analysis

The specific chemical reactions involving “Bis(4-ethylphenyl)acetylene” are not detailed in the search results. However, acetylene compounds are known to undergo a variety of chemical transformations, including vinylation, cross-coupling reactions, access to substituted alkynes, and synthesis of heterocycles2.



Physical And Chemical Properties Analysis

“Bis(4-ethylphenyl)acetylene” has a molecular weight of 234.3 g/mol1. It has a XLogP3-AA value of 5.5, indicating its lipophilicity1. It has no hydrogen bond donors or acceptors, and it has 4 rotatable bonds1. Its exact mass and monoisotopic mass are both 234.140850574 g/mol1. It has a topological polar surface area of 0 Ų, indicating that it is not polar1. It has a complexity of 2591.


Scientific Research Applications

  • Dendritic Architectures Based on Bis-MPA

    • Field: Polymer Science
    • Application: Dendritic polymers are highly branched, globular architectures with multiple representations of functional groups. These nanoscale organic frameworks are under intensive investigation in application-driven research .
    • Method: The research focuses on the structural variations of these scaffolds, including dendrons, dendrimers, hyperbranched polymers, dendritic-linear hybrids, and their hybridization with inorganic surfaces .
    • Results: A large number of potential application areas have been suggested for dendritic polymers, including theranostics, biosensors, optics, adhesives, and coatings .
  • Acetylene in Organic Synthesis

    • Field: Organic Chemistry
    • Application: Acetylene is used in a diversity of reactions to carry out vinylation processes, cross-coupling reactions, synthesis of substituted alkynes, preparation of heterocycles, and the construction of a number of functionalized molecules .
    • Method: The research discusses the leading synthetic applications of acetylene from the prospect of rapid development and novel opportunities .
    • Results: Of particular importance is the utilization of acetylene in the synthesis of pharmaceutical substances and drugs .
  • Acetylene Production Technologies

    • Field: Industrial Chemistry
    • Application: Acetylene is an essential chemical compound with a wide variety of applications, including in the treatment of metals and in medicine .
    • Method: The research focuses on the technological processes in the chemical industry for the production of acetic acid, ethanol, synthetic rubber, plastics, technical carbon of different grades, explosives .
    • Results: Acetylene is commonly obtained from coal and natural gas and these sources will last longer than current oil sources .
  • Dendritic Architectures Based on Bis-MPA

    • Field: Polymer Science
    • Application: Dendritic polymers are highly branched, globular architectures with multiple representations of functional groups. These nanoscale organic frameworks are under intensive investigation in application-driven research .
    • Method: The research focuses on the structural variations of these scaffolds, including dendrons, dendrimers, hyperbranched polymers, dendritic-linear hybrids, and their hybridization with inorganic surfaces .
    • Results: A large number of potential application areas have been suggested for dendritic polymers, including theranostics, biosensors, optics, adhesives, and coatings .
  • Acetylene in Organic Synthesis

    • Field: Organic Chemistry
    • Application: Acetylene is used in a diversity of reactions to carry out vinylation processes, cross-coupling reactions, synthesis of substituted alkynes, preparation of heterocycles, and the construction of a number of functionalized molecules .
    • Method: The research discusses the leading synthetic applications of acetylene from the prospect of rapid development and novel opportunities .
    • Results: Of particular importance is the utilization of acetylene in the synthesis of pharmaceutical substances and drugs .
  • Acetylene Production Technologies

    • Field: Industrial Chemistry
    • Application: Acetylene is an essential chemical compound with a wide variety of applications, including in the treatment of metals and in medicine .
    • Method: The research focuses on the technological processes in the chemical industry for the production of acetic acid, ethanol, synthetic rubber, plastics, technical carbon of different grades, explosives .
    • Results: Acetylene is commonly obtained from coal and natural gas and these sources will last longer than current oil sources .
  • Dendritic Architectures Based on Bis-MPA

    • Field: Polymer Science
    • Application: Dendritic polymers are highly branched, globular architectures with multiple representations of functional groups. These nanoscale organic frameworks are under intensive investigation in application-driven research .
    • Method: The research focuses on the structural variations of these scaffolds, including dendrons, dendrimers, hyperbranched polymers, dendritic-linear hybrids, and their hybridization with inorganic surfaces .
    • Results: A large number of potential application areas have been suggested for dendritic polymers, including theranostics, biosensors, optics, adhesives, and coatings .
  • Acetylene in Organic Synthesis

    • Field: Organic Chemistry
    • Application: Acetylene is used in a diversity of reactions to carry out vinylation processes, cross-coupling reactions, synthesis of substituted alkynes, preparation of heterocycles, and the construction of a number of functionalized molecules .
    • Method: The research discusses the leading synthetic applications of acetylene from the prospect of rapid development and novel opportunities .
    • Results: Of particular importance is the utilization of acetylene in the synthesis of pharmaceutical substances and drugs .
  • Acetylene Production Technologies

    • Field: Industrial Chemistry
    • Application: Acetylene is an essential chemical compound with a wide variety of applications, including in the treatment of metals and in medicine .
    • Method: The research focuses on the technological processes in the chemical industry for the production of acetic acid, ethanol, synthetic rubber, plastics, technical carbon of different grades, explosives .
    • Results: Acetylene is commonly obtained from coal and natural gas and these sources will last longer than current oil sources .

Safety And Hazards

The specific safety and hazards information for “Bis(4-ethylphenyl)acetylene” is not available in the search results.


Future Directions

“Bis(4-ethylphenyl)acetylene” is available for purchase from various suppliers45, indicating its potential use in future research and applications.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or databases dedicated to chemical information.


properties

IUPAC Name

1-ethyl-4-[2-(4-ethylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGWBBCAKHJUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511900
Record name 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-ethylphenyl)acetylene

CAS RN

79135-69-6
Record name 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Pepermans, R Willem… - Bulletin des Sociétés …, 1987 - Wiley Online Library
A series of methyl, methoxy and trimethylsilyl substituted diphenylacetylenes was reacted with Co 2 (CO) 8 , giving the corresponding (diarylacetylene) Co 2 (CO) 6 complexes. The …
Number of citations: 8 onlinelibrary.wiley.com
Q Zi, J Cong, L Li, M Yin, J Zhao, L Li… - Organic & Biomolecular …, 2022 - pubs.rsc.org
An efficient transition-metal-free cyclization reaction to prepare 1-pyrroline derivatives bearing various functional groups is described. In this method, a simple combination of a base and …
Number of citations: 4 pubs.rsc.org

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